Lansoprazole-d4 Sulfone N-Oxide Lansoprazole-d4 Sulfone N-Oxide Lansoprazole-D4 Sulfone N-Oxide is a labelled analogue of Lansoprazole. Lansoprazole is a proton pump inhibitor used to treat stomach and intestinal ulcers as well as erosive esophagitis.
Brand Name: Vulcanchem
CAS No.: 1190009-70-1
VCID: VC0196630
InChI: InChI=1S/C16H14F3N3O4S/c1-10-13(22(23)7-6-14(10)26-9-16(17,18)19)8-27(24,25)15-20-11-4-2-3-5-12(11)21-15/h2-7H,8-9H2,1H3,(H,20,21)/i2D,3D,4D,5D
SMILES: CC1=C(C=C[N+](=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F
Molecular Formula: C18H10D4F3N3O4S
Molecular Weight: 405.38

Lansoprazole-d4 Sulfone N-Oxide

CAS No.: 1190009-70-1

Cat. No.: VC0196630

Molecular Formula: C18H10D4F3N3O4S

Molecular Weight: 405.38

Purity: 98.7% HPLC; 99% atom D

* For research use only. Not for human or veterinary use.

Lansoprazole-d4 Sulfone N-Oxide - 1190009-70-1

CAS No. 1190009-70-1
Molecular Formula C18H10D4F3N3O4S
Molecular Weight 405.38
IUPAC Name 4,5,6,7-tetradeuterio-2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfonyl]-1H-benzimidazole
Standard InChI InChI=1S/C16H14F3N3O4S/c1-10-13(22(23)7-6-14(10)26-9-16(17,18)19)8-27(24,25)15-20-11-4-2-3-5-12(11)21-15/h2-7H,8-9H2,1H3,(H,20,21)/i2D,3D,4D,5D
SMILES CC1=C(C=C[N+](=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F

Chemical Identity and Structural Characteristics

Lansoprazole-d4 Sulfone N-Oxide is a deuterated analog of the lansoprazole sulfone N-oxide metabolite, featuring four deuterium atoms incorporated into the benzimidazole ring system. The compound is characterized by several identifiers that facilitate its recognition and classification within chemical databases and research literature.

Basic Identifiers and Nomenclature

Lansoprazole-d4 Sulfone N-Oxide is known by its systematic IUPAC name: 4,5,6,7-tetradeuterio-2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfonyl]-1H-benzimidazole . This deuterated compound is registered under CAS number 1190009-70-1, which distinguishes it from its non-deuterated counterpart and other related derivatives . Alternative nomenclature includes "2-[[[3-Methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole-d4" and "1H-Benzimidazole-4,5,6,7-d4, 2-[[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfonyl]-" .

Molecular Properties

The molecular properties of Lansoprazole-d4 Sulfone N-Oxide are critical for understanding its behavior in analytical systems and biological environments. The compound has the molecular formula C16H10D4F3N3O4S, with a calculated molecular weight of 405.38 g/mol . The presence of the four deuterium atoms in place of hydrogen increases the molecular weight compared to the non-deuterated analog, creating a mass shift that is utilized in mass spectrometric analysis.

The following table summarizes the key physical and chemical properties of Lansoprazole-d4 Sulfone N-Oxide:

PropertyValueReference
Molecular FormulaC16H10D4F3N3O4S
Molecular Weight405.38 g/mol
Density1.5±0.1 g/cm³
Boiling Point654.6±65.0 °C at 760 mmHg
Flash Point349.7±34.3 °C
LogP2.39
Physical StateSolid

Chemical Structure and Deuterium Labeling

The chemical structure of Lansoprazole-d4 Sulfone N-Oxide consists of a deuterium-labeled benzimidazole ring system connected via a sulfonyl group to a methylpyridine moiety. The pyridine ring features a methyl substituent, a trifluoroethoxy group, and an N-oxide functionality that distinguishes this metabolite from other lansoprazole derivatives.

Structural Representations

For researchers working with this compound, various structural representations are available. The molecule can be described using standardized chemical notations such as InChI and SMILES:

InChI: InChI=1S/C16H14F3N3O4S/c1-10-13(22(23)7-6-14(10)26-9-16(17,18)19)8-27(24,25)15-20-11-4-2-3-5-12(11)21-15/h2-7H,8-9H2,1H3,(H,20,21)/i2D,3D,4D,5D

SMILES: [2H]C1=C(C(=C2C(=C1[2H])NC(=N2)S(=O)(=O)CC3=N+[O-])[2H])[2H]

Significance of Deuterium Labeling

The deuterium labeling in Lansoprazole-d4 Sulfone N-Oxide is positioned at the 4, 5, 6, and 7 positions of the benzimidazole ring . This strategic positioning ensures minimal interference with the compound's biochemical behavior while providing a distinct isotopic signature. Deuterium atoms replace hydrogen atoms at these positions, creating a heavier analog that can be differentiated from endogenous compounds by mass spectrometry.

The incorporation of deuterium has gained significant attention in pharmaceutical research due to its potential to affect the pharmacokinetic and metabolic profiles of drug molecules . The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to slower metabolism at the deuterated positions, potentially altering the compound's pharmacokinetic properties.

Relationship to Lansoprazole

Lansoprazole-d4 Sulfone N-Oxide is derived from lansoprazole, a widely used proton pump inhibitor (PPI) prescribed for the treatment of conditions associated with excessive gastric acid production. Understanding the relationship between these compounds provides insight into the metabolic pathways and analytical applications of the deuterated derivative.

Metabolic Context

Lansoprazole-d4 Sulfone N-Oxide represents a deuterated version of a key metabolite produced during the hepatic metabolism of lansoprazole. The parent drug lansoprazole undergoes several biotransformation pathways in the liver, including oxidation to the sulfone and N-oxidation, resulting in the formation of lansoprazole sulfone N-oxide . The deuterated analog mimics this metabolite but contains four deuterium atoms that allow it to be distinguished from the endogenous metabolite in analytical assessments.

Comparison with Related Derivatives

The following table compares Lansoprazole-d4 Sulfone N-Oxide with related compounds:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Description
Lansoprazole-d4 Sulfone N-Oxide1190009-70-1C16H10D4F3N3O4S405.38Deuterated metabolite with four D atoms in benzimidazole ring and N-oxide group
Lansoprazole-D4934294-22-1C16H10D4F3N3O2S373.39Deuterated parent compound used as internal standard
Lansoprazole sulfone-d41184999-77-6C16H10D4F3N3O3S389.39Deuterated sulfone metabolite without N-oxide
Lansoprazole sulfone N-oxide953787-54-7C16H14F3N3O4S401.4Non-deuterated metabolite with both sulfone and N-oxide groups

Applications in Research and Analysis

Lansoprazole-d4 Sulfone N-Oxide serves critical functions in pharmaceutical research, particularly in the fields of pharmacokinetics, metabolism studies, and analytical method development. Its unique properties make it valuable for various scientific applications.

Use as an Internal Standard

The primary application of Lansoprazole-d4 Sulfone N-Oxide is as an internal standard in quantitative bioanalytical methods. The incorporation of deuterium atoms creates a compound that behaves nearly identically to the non-deuterated metabolite in chromatographic systems but can be distinguished by mass spectrometry . This property is particularly valuable in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, where the deuterated analog co-elutes with the analyte of interest but produces distinct mass spectral fragments.

When used as an internal standard, Lansoprazole-d4 Sulfone N-Oxide compensates for variations in sample preparation, instrument response, and matrix effects, leading to more accurate and precise quantification of lansoprazole metabolites in biological samples .

Physical and Chemical Characteristics

The physical and chemical properties of Lansoprazole-d4 Sulfone N-Oxide influence its handling, storage, and application in research settings. Understanding these properties is essential for researchers working with this compound.

Solubility and Compatibility

Current Research and Future Directions

The use of deuterated standards like Lansoprazole-d4 Sulfone N-Oxide continues to evolve alongside advances in analytical techniques and pharmaceutical research. The compound contributes to several current research areas and holds promise for future applications.

Advances in Analytical Methodology

Ongoing research focuses on developing increasingly sensitive and selective analytical methods for the detection and quantification of lansoprazole and its metabolites in complex biological matrices. Lansoprazole-d4 Sulfone N-Oxide plays a crucial role in these methodological advances by providing a reliable internal standard that improves the accuracy and precision of analytical results.

Pharmacokinetic Investigations

Recent studies have highlighted the importance of understanding the pharmacokinetics of proton pump inhibitors like lansoprazole, particularly in special populations such as pediatric patients, elderly individuals, and those with hepatic or renal impairment. Lansoprazole-d4 Sulfone N-Oxide facilitates these investigations by enabling accurate quantification of metabolite levels in biological samples .

Deuterium-Based Drug Development

The field of deuterium-modified drugs (deuterated drugs) has gained increasing attention in pharmaceutical research. Studies have shown that strategic deuteration can alter the pharmacokinetic and metabolic profiles of drug molecules, potentially leading to improved efficacy, reduced toxicity, or more favorable dosing regimens . The experience gained with compounds like Lansoprazole-d4 Sulfone N-Oxide contributes to the broader understanding of how deuteration affects drug properties.

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